molecular formula C33H42O5 B1245616 Ochrocarpinone C

Ochrocarpinone C

Cat. No. B1245616
M. Wt: 518.7 g/mol
InChI Key: PHBDYBJOGVFIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpinone C is a beta-diketone isolated from Ochrocarpos punctatus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite. It is a beta-diketone, a bridged compound, a cyclic ether, a cyclic ketone, an enone, an organic heterotricyclic compound, a tertiary alcohol, an aromatic ketone and a beta-triketone.

Scientific Research Applications

Cytotoxic Properties

Research has revealed that ochrocarpinone C, isolated from the bark of Ochrocarpos punctatus, exhibits significant cytotoxicity against certain cancer cell lines. A study conducted by Chaturvedula, Schilling, and Kingston (2002) demonstrated the compound's cytotoxic effects against the A2780 ovarian cancer cell line. This finding highlights the potential of ochrocarpinone C in cancer research and its possible application in developing new anticancer therapies (Chaturvedula, Schilling, & Kingston, 2002).

Anti-Inflammatory and Antimicrobial Properties

Another study, although not directly on ochrocarpinone C, but on similar compounds in the same family, has shown potential anti-inflammatory and antimicrobial properties. For instance, the study on Alpinia calcarata Roscoe, a plant known for its anti-inflammatory properties, supports the relevance of studying compounds like ochrocarpinone C for their anti-inflammatory benefits (Arawwawala, Arambewela, & Ratnasooriya, 2012). Similarly, the antimicrobial activity of various flavonoids, including those related to ochrocarpinone C, was examined in the context of Dorstenia barteri, indicating potential for broad-spectrum antimicrobial applications (Mbaveng et al., 2008).

Potential in Genetic and Infectious Diseases

Research on poisonous plants, including species related to ochrocarpinone C, has provided valuable insights into the development of animal models for human diseases, particularly genetic and infectious conditions. James, Panter, Gaffield, and Molyneux (2004) discussed how the bioactive compounds from such plants could lead to potential drug candidates for a range of diseases (James, Panter, Gaffield, & Molyneux, 2004).

Osteoprotective Effects

In the context of bone disorders, alpinumisoflavone, a compound structurally related to ochrocarpinone C, has shown osteoprotective effects in an ovariectomy-induced bone loss model in mice. This research by Cong, Zhou, and Yin (2017) suggests that compounds like ochrocarpinone C could have applications in treating bone-related diseases (Cong, Zhou, & Yin, 2017).

properties

Product Name

Ochrocarpinone C

Molecular Formula

C33H42O5

Molecular Weight

518.7 g/mol

IUPAC Name

8-benzoyl-4-(2-hydroxypropan-2-yl)-9,9-dimethyl-1,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione

InChI

InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)28-24(18-25(38-28)31(7,8)37)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3

InChI Key

PHBDYBJOGVFIQU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CC2(C3=C(CC(O3)C(C)(C)O)C(=O)C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C

synonyms

ochrocarpinone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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